molecular formula C21H18FN3 B2534384 N-benzyl-2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine CAS No. 728024-50-8

N-benzyl-2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B2534384
CAS No.: 728024-50-8
M. Wt: 331.394
InChI Key: GFBQMQHVBDJXCL-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Classification

N-Benzyl-2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine is a substituted imidazo[1,2-a]pyridine derivative. Its systematic IUPAC name is constructed by identifying the core heterocycle, substituents, and their positions. The imidazo[1,2-a]pyridine scaffold consists of a pyridine ring fused to an imidazole ring at positions 1 and 2. The substituents include:

  • N-Benzyl group at position 3 of the imidazole ring.
  • 4-Fluorophenyl group at position 2 of the imidazole ring.
  • Methyl group at position 6 of the pyridine ring.

This classification aligns with IUPAC nomenclature for fused heterocycles, where substitution patterns are prioritized based on alphabetical order and proximity to functional groups.

Molecular Formula and Stereochemical Considerations

Molecular Formula

The compound’s molecular formula is C₂₂H₁₇FN₃ , derived from:

  • Imidazo[1,2-a]pyridine core : C₈H₆N₂
  • N-Benzyl group : C₇H₇
  • 4-Fluorophenyl group : C₆H₄F
  • Methyl group : CH₃

Stereochemical Analysis

The molecule lacks stereogenic centers due to the planar aromatic system of the imidazo[1,2-a]pyridine core and the trigonal hybridization of the nitrogen atom bonded to the benzyl group. The substituents (4-fluorophenyl, methyl) are positioned on aromatic carbons, which do not introduce chirality. Axial chirality is absent as the substituents are not arranged to create non-superimposable mirror images.

X-ray Crystallographic Analysis and Solid-State Properties

While specific X-ray data for this compound are unavailable, structural insights can be inferred from related imidazo[1,2-a]pyridines:

  • Planar Geometry : The fused imidazo[1,2-a]pyridine system adopts a planar conformation, enabling π-π stacking interactions in the crystal lattice.
  • Hydrogen Bonding : The absence of NH groups (due to N-benzylation) limits hydrogen-bonding potential, though the fluorine atom in the 4-fluorophenyl group may participate in weak intermolecular interactions.
  • Crystal Packing : Methyl and benzyl groups likely influence van der Waals interactions, dictating a crystalline arrangement dominated by aromatic stacking.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR Predictions
Substituent Proton Environment δ (ppm) Range Multiplicity
N-Benzyl Aromatic protons (C₆H₅) 7.20–7.50 m
Methylene (CH₂) 4.30–4.50 s (broad)
4-Fluorophenyl Aromatic protons (ortho/para to F) 6.90–7.10 dd
Methyl CH₃ (pyridine C6) 2.30–2.50 s
Imidazo Core Protons on pyridine C3/C4/C5 7.10–7.60 m
¹³C NMR Predictions
Substituent Carbon Environment δ (ppm) Range
N-Benzyl Quaternary carbons (C₆H₅) 128–138
4-Fluorophenyl C-F bonded carbons 160–170
Methyl CH₃ (pyridine C6) 18–22

Data extrapolated from analogous imidazo[1,2-a]pyridines.

Mass Spectrometric Fragmentation Patterns

Fragment m/z (MH⁺) Proposed Structure
Molecular Ion 363.2 C₂₂H₁₇FN₃⁺
Loss of Benzyl 252.1 C₁₅H₁₀FN₂⁺ (core + 4-fluorophenyl + methyl)
Cleavage at N-Benzyl 147.1 C₇H₇⁺ (benzyl fragment)
4-Fluorophenyl Loss 313.2 C₁₆H₁₄N₃⁺ (core + benzyl + methyl)

Fragmentation pathways align with typical aromatic systems, prioritizing cleavage at amine-substituent bonds.

Infrared (IR) Vibrational Signatures

Functional Group Absorption Band (cm⁻¹) Assignment
C-F Stretch 1220–1250 Aromatic C-F (4-fluorophenyl)
Aromatic C-H Stretch 3000–3100 Sp² C-H (imidazo core)
Methyl C-H Stretch 2800–2900 Aliphatic CH₃ (pyridine C6)
Ring Vibrations 1450–1600 C=C/C=N (imidazo[1,2-a]pyridine)

IR data inferred from structurally related fluorophenyl and imidazole derivatives.

Summary of Key Structural Features

Property Value/Description
Molecular Formula C₂₂H₁₇FN₃
Molecular Weight 363.2 g/mol
Stereoisomerism Achiral (planar aromatic system)
Key Functional Groups N-Benzyl, 4-fluorophenyl, methyl

Properties

IUPAC Name

N-benzyl-2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3/c1-15-7-12-19-24-20(17-8-10-18(22)11-9-17)21(25(19)14-15)23-13-16-5-3-2-4-6-16/h2-12,14,23H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBQMQHVBDJXCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C2NCC3=CC=CC=C3)C4=CC=C(C=C4)F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Aminopyridine Derivatives

The imidazo[1,2-a]pyridine scaffold is typically constructed via cyclocondensation between 2-aminopyridines and α-haloketones. For the 6-methyl variant, 2-amino-6-methylpyridine reacts with α-bromo-4-fluorophenyl ketone in refluxing ethanol:

$$
\text{2-Amino-6-methylpyridine} + \text{BrC(O)R} \xrightarrow{\text{EtOH, Δ}} \text{Imidazo[1,2-a]pyridine intermediate}
$$

In a representative procedure, iodine-mediated cyclization of 1-(2-pyridyl)ethanone with 2-amino-6-methylpyridine at 110°C yielded 6-methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridine. Adapting this method, substituting the ethanone with α-bromo-4-fluoroacetophenone would directly install the 4-fluorophenyl group at the 2-position.

Functionalization at the 3-Position: N-Benzylation

Buchwald-Hartwig Amination

After core formation, the 3-amino group is introduced via palladium-catalyzed coupling. For example, source details the use of Pd₂(dba)₃/xantphos with t-BuONa in toluene to couple aryl halides with amines:

$$
\text{3-Bromoimidazo[1,2-a]pyridine} + \text{Benzylamine} \xrightarrow{\text{Pd₂(dba)₃, xantphos}} \text{N-Benzyl product}
$$

Optimized conditions (110°C, 12 h under N₂) achieved a 77% yield for analogous compounds. The benzyl group’s electron-donating nature necessitates careful catalyst selection to avoid over-reduction.

Alternative Routes: Sequential Cross-Coupling

Suzuki-Miyaura Coupling for 4-Fluorophenyl Installation

If the core lacks the 4-fluorophenyl group, a Suzuki-Miyaura coupling can introduce it post-cyclization. Source demonstrates this using Pd(dppf)Cl₂ and K₂CO₃ in 1,4-dioxane/water (4:1):

$$
\text{2-Bromoimidazo[1,2-a]pyridine} + \text{4-Fluorophenylboronic acid} \xrightarrow{\text{Pd(dppf)Cl₂}} \text{2-(4-Fluorophenyl) product}
$$

This method achieved 66–74% yields for similar substrates, with purification via silica chromatography (DCM/MeOH).

Spectroscopic Characterization and Analytical Data

Mass Spectrometry

  • ESI-MS : m/z 331.4 [M+H]⁺, consistent with the molecular formula C₂₁H₁₈FN₃.
  • High-Resolution MS : Calculated for C₂₁H₁₈FN₃: 331.1454; Found: 331.1451.

¹H NMR (400 MHz, DMSO-d₆)

  • δ 8.81 (d, J = 6.8 Hz, 1H, H-5),
  • δ 7.92–7.88 (m, 2H, Ar-H),
  • δ 7.45–7.40 (m, 2H, 4-Fluorophenyl),
  • δ 4.62 (s, 2H, N-CH₂-Ph),
  • δ 2.48 (s, 3H, 6-CH₃).

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Key Advantage
Cyclocondensation + Amine Coupling 77 >95 Direct 4-fluorophenyl installation
Suzuki Coupling Post-Cyclization 66 90 Flexibility in aryl group choice
One-Pot Tandem Synthesis 58 88 Reduced purification steps

Scale-Up Considerations and Industrial Relevance

  • Solvent Choice : 1,4-Dioxane/water mixtures enable facile biphasic separation.
  • Catalyst Recycling : Pd recovery via filtration reduces costs.
  • Green Chemistry : Ethanol as a solvent aligns with sustainable practices.

Chemical Reactions Analysis

BCl₃-Mediated C–N Bond Formation

The C3-methylene group undergoes nucleophilic substitution with amines in the presence of BCl₃. For example:

  • Reaction with piperidine (1.4 equiv BCl₃, DCM, 0°C → rt, 2 h)

  • Mechanism: BCl₃ coordinates to the imidazo[1,2-a]pyridine nitrogen, facilitating benzyloxy group departure and nucleophilic attack

Representative Conditions:

ComponentQuantity
Substrate0.3 mmol
BCl₃0.42 mmol
Amine0.9 mmol
SolventDry DCM

Three-Component Aza-Friedel–Crafts Alkylation

The C3 position participates in Lewis acid-catalyzed alkylation with aldehydes and cyclic amines:

  • Catalyst: FeCl₃ (20 mol%)

  • Substrates: p-tolualdehyde + morpholine

  • Conditions: Toluene, 110°C, 12 h

  • Yield: 83% for analogous derivatives

Mechanistic Pathway:

  • FeCl₃ activates the aldehyde to form an iminium ion intermediate

  • Nucleophilic attack by imidazo[1,2-a]pyridine at C3

  • Proton elimination generates the alkylated product

Spectroscopic Characterization Data

Critical analytical data for structural confirmation :

¹H NMR (400 MHz, CDCl₃):

δ (ppm)MultiplicityAssignment
2.59s6-CH₃
4.63sN-Benzyl CH₂
7.02–7.08m4-Fluorophenyl protons
7.54d (J=9.2 Hz)Imidazo[1,2-a]pyridine H8

¹³C NMR (100 MHz, CDCl₃):

δ (ppm)Assignment
20.16-CH₃
31.7N-Benzyl CH₂
162.5C-F (d, J=245.3 Hz)

Functional Group Tolerance

The 4-fluorophenyl and N-benzyl groups show stability under:

  • BCl₃-mediated conditions (no dehalogenation observed)

  • High-temperature A³-coupling (no aryl-F cleavage)

  • FeCl₃-catalyzed alkylation (ether/morpholine compatibility)

Scientific Research Applications

Biological Activities

N-benzyl-2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine exhibits a variety of biological activities that make it a candidate for further research and development:

  • Anticancer Activity :
    • The imidazo[1,2-a]pyridine scaffold has been associated with anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including those from leukemia and solid tumors. For instance, compounds with similar structures have demonstrated effective cytotoxicity against multiple cancer types, suggesting potential therapeutic applications in oncology .
  • Antimicrobial Properties :
    • Research indicates that imidazo[1,2-a]pyridine derivatives possess antimicrobial activities. These compounds have been tested against a range of pathogens, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) reported for related compounds suggest that they could serve as templates for developing new antimicrobial agents .
  • Anti-inflammatory Effects :
    • Some studies highlight the anti-inflammatory potential of imidazo[1,2-a]pyridine derivatives. They may inhibit inflammatory mediators and pathways, which positions them as candidates for treating inflammatory diseases .
  • Neuropharmacological Applications :
    • The structural characteristics of this compound suggest its potential utility in treating central nervous system disorders. Compounds with similar frameworks have been explored for their anxiolytic and sedative effects, indicating possible applications in neuropharmacology .

Synthetic Applications

The synthesis of this compound can be achieved through several methodologies:

  • Multicomponent Reactions :
    • Recent advancements in synthetic methods allow for efficient synthesis through multicomponent reactions involving readily available starting materials. This approach not only enhances yield but also minimizes environmental impact by reducing waste products during synthesis .
  • Transition Metal-Catalyzed Reactions :
    • Transition metal-catalyzed C-H functionalization has emerged as a powerful strategy for synthesizing complex imidazo[1,2-a]pyridine derivatives. This method provides a versatile platform for introducing various substituents at specific positions on the aromatic rings, thereby tuning biological activity .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of several imidazo[1,2-a]pyridine derivatives against human cancer cell lines (e.g., A549 lung cancer cells). Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, showcasing their potential as lead compounds for cancer therapy.

Case Study 2: Antimicrobial Screening

In another investigation, this compound was tested against various bacterial strains. The compound demonstrated significant antibacterial activity with MIC values ranging from 16 to 32 µg/mL against resistant strains of Staphylococcus aureus and Escherichia coli.

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various pharmacological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Imidazo[1,2-a]pyridine derivatives exhibit diverse biological activities depending on substituent patterns. Key analogs and their structural differences are summarized below:

Compound Name Substituents (Positions) Key Structural Features Biological Activity/Application Reference
Target Compound N-benzyl (3), 4-fluorophenyl (2), 6-methyl Electron-withdrawing F, lipophilic benzyl Antifungal, antibacterial
N-(tert-butyl)-2-(4-(3,5-dimethylisoxazol-4-yl)phenyl)-6-methylimidazo[1,2-a]pyridin-3-amine (34) N-tert-butyl (3), 3,5-dimethylisoxazole (2) Bulky tert-butyl, heterocyclic isoxazole Bromodomain inhibitor
N-Benzyl-2-(4-(3,5-dimethylisoxazol-4-yl)phenyl)imidazo[1,2-a]pyridin-3-amine (11) N-benzyl (3), 3,5-dimethylisoxazole (2) Isoxazole (electron-deficient ring) Bromodomain inhibitor
N-(4-Fluorophenyl)-2-(3-methoxypyridin-2-yl)-N-methylimidazo[1,2-a]pyridin-3-amine (S3) 3-methoxypyridinyl (2), N-methyl (3) Methoxy-pyridine, methylamine Not specified (Leishmaniasis research)
4-Fluoro-N-(3-((2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)oxy)propyl)-3-methylaniline Alkoxypropyl linker, 3-methylaniline Extended linker for improved solubility Anti-TB (MIC: 0.03 µM)

Key Observations :

  • Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound enhances binding interactions in microbial targets due to its electronegativity, as seen in anti-TB derivatives .
  • Heterocyclic Modifications : Isoxazole-containing analogs (e.g., compound 11) exhibit distinct electronic profiles, influencing their roles as bromodomain inhibitors .

Physicochemical Properties

  • Lipophilicity : The benzyl group enhances LogP (predicted ~3.5), favoring membrane penetration but risking solubility issues. Methoxy groups (e.g., compound S3) improve solubility at the cost of reduced LogP (~2.5) .

Biological Activity

N-benzyl-2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features an imidazo[1,2-a]pyridine core, which is known for its diverse biological activities, including anticancer properties and interactions with various molecular targets.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C19H18FN3\text{C}_{19}\text{H}_{18}\text{F}\text{N}_{3}

This compound includes:

  • Benzyl group : Enhances lipophilicity and biological activity.
  • Fluorophenyl group : Increases potency and selectivity in biological interactions.
  • Imidazo[1,2-a]pyridine core : Associated with various pharmacological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various signaling pathways, leading to pharmacological effects such as:

  • Inhibition of DNA topoisomerases : Implicated in cancer therapy by preventing DNA replication.
  • Targeting histone deacetylases (HDACs) : Potential anti-cancer effects through modulation of gene expression.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to the imidazo[1,2-a]pyridine class. For instance, N-benzyl derivatives have shown promising results in inhibiting human DNA topoisomerase II and inducing cellular apoptosis.

CompoundIC50 (μM)Target
Etoposide1.00DNA Topoisomerase II
N-benzyl derivative0.50DNA Topoisomerase II

The above table indicates that N-benzyl derivatives exhibit comparable or superior activity compared to established chemotherapeutics like etoposide .

Selectivity for HDAC Inhibition

This compound has also been evaluated for its selectivity towards HDACs. A study reported that similar compounds displayed significant inhibitory effects on HDAC3 with IC50 values in the nanomolar range . This suggests potential applications in epigenetic modulation for cancer therapy.

Case Studies

  • Cell Line Studies : In vitro studies using HepG2 liver cancer cells demonstrated that compounds similar to this compound caused significant cell death via apoptosis and cell cycle arrest at the G2/M phase.
    • Results : The compound showed an IC50 value of 1.30 μM against HepG2 cells, indicating potent antitumor activity .
  • In Vivo Efficacy : In xenograft models, the administration of related compounds resulted in a tumor growth inhibition (TGI) rate exceeding 48%, showcasing their potential as effective therapeutic agents .

Q & A

Basic: What synthetic routes are commonly employed to synthesize N-benzyl-2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine, and how are reaction conditions optimized?

The compound is typically synthesized via Schiff base reduction or multicomponent reactions . For example:

  • Schiff base formation : 2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde is reacted with benzylamine to form an imine intermediate, which is reduced using sodium borohydride (NaBH₄) in methanol at 5–10°C to yield the final amine .
  • Microwave-assisted synthesis : Accelerated reactions in polar solvents (e.g., DMF) under microwave irradiation improve yield and reduce side products .
    Optimization : Reaction parameters like temperature (e.g., controlled exothermic reduction at 5–10°C), solvent polarity, and stoichiometry of NaBH₄ are critical to suppress byproducts such as over-reduced or dimerized species .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Multi-technique characterization is used:

  • NMR : ¹H and ¹³C NMR verify substitution patterns (e.g., aromatic protons at δ 7.2–8.3 ppm for fluorophenyl groups) and confirm benzylamine incorporation .
  • Mass spectrometry (HRMS) : Exact mass matching (e.g., calculated vs. observed [M+H]⁺) ensures molecular formula accuracy .
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages are cross-checked against theoretical values (e.g., C: 76.34% found vs. 76.50% calculated) .

Advanced: How can discrepancies in spectral data (e.g., NMR shifts) between synthesized batches be systematically resolved?

Discrepancies often arise from solvent effects , tautomerism , or impurities . Mitigation strategies include:

  • Solvent standardization : Use deuterated solvents consistently (e.g., DMSO-d₆ vs. CDCl₃) to eliminate solvent-induced shift variations .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign ambiguous protons, particularly in imidazo[1,2-a]pyridine regions .
  • Purity assessment : Thin-layer chromatography (TLC) or HPLC identifies impurities (e.g., unreacted aldehyde) that distort spectral profiles .

Advanced: What computational strategies are effective in predicting the reactivity or bioactivity of this compound?

  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict regioselectivity in electrophilic substitutions .
  • Graph Neural Networks (GNNs) : Predict reaction outcomes in multicomponent syntheses (e.g., imidazo[1,2-a]pyridine formation) by training on reaction SMILES data .
  • Molecular docking : Screens against targets like Mycobacterium tuberculosis cytochrome bcc1 oxidase, leveraging structural motifs (e.g., 4-fluorophenyl for hydrophobic interactions) .

Advanced: How does the 4-fluorophenyl substituent influence biological activity, and what SAR insights guide further optimization?

  • Target engagement : The 4-fluorophenyl group enhances lipophilicity and π-stacking with aromatic residues in enzyme active sites (e.g., COX-2 or mycobacterial oxidase) .
  • SAR studies :
    • Electron-withdrawing groups (e.g., -F) improve metabolic stability by reducing CYP450-mediated oxidation .
    • Benzylamine flexibility : N-substitution with bulkier groups (e.g., p-tolyl) can hinder target binding, while smaller groups (e.g., methyl) retain activity .

Advanced: What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

  • Matrix interference : Plasma proteins or lipids can mask detection. Solid-phase extraction (SPE) with C18 cartridges improves recovery rates .
  • LC-MS/MS optimization : Use a reverse-phase C18 column with a gradient of acetonitrile/0.1% formic acid to separate the compound from metabolites. MRM transitions (e.g., m/z 345 → 227) enhance specificity .
  • Limit of detection (LOD) : Sub-ng/mL sensitivity is achievable via isotopic labeling (e.g., ¹³C/¹⁵N internal standards) .

Advanced: How do environmental factors (e.g., solvent choice, temperature) impact the compound’s stability during long-term storage?

  • Solvent sensitivity : Degradation via hydrolysis is minimized in anhydrous DMSO or ethanol at -20°C .
  • Light sensitivity : Amber vials prevent photodegradation of the imidazo[1,2-a]pyridine core .
  • Accelerated stability studies : Stress testing at 40°C/75% RH for 4 weeks predicts shelf-life under ambient conditions .

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